molecular formula C12H6F11NO3 B12090603 1-Nitro-4-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]benzene CAS No. 183997-46-8

1-Nitro-4-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]benzene

Cat. No.: B12090603
CAS No.: 183997-46-8
M. Wt: 421.16 g/mol
InChI Key: RGOZNZUAXTXBNG-UHFFFAOYSA-N
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Description

1-Nitro-4-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]benzene is a chemical compound known for its unique structure, which includes a nitro group attached to a benzene ring and a long perfluorinated alkyl chain

Properties

CAS No.

183997-46-8

Molecular Formula

C12H6F11NO3

Molecular Weight

421.16 g/mol

IUPAC Name

1-nitro-4-(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexoxy)benzene

InChI

InChI=1S/C12H6F11NO3/c13-8(14,5-27-7-3-1-6(2-4-7)24(25)26)9(15,16)10(17,18)11(19,20)12(21,22)23/h1-4H,5H2

InChI Key

RGOZNZUAXTXBNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Nitro-4-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]benzene typically involves the nitration of 4-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]benzene. This process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-Nitro-4-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]benzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Sodium methoxide in methanol, or other strong nucleophiles.

Major Products

    Reduction: 1-Amino-4-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Nitro-4-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]benzene has several scientific research applications:

    Materials Science: Used in the development of advanced materials with unique properties such as hydrophobicity and chemical resistance.

    Chemistry: Serves as a precursor for the synthesis of other complex molecules.

    Biology and Medicine:

    Industry: Utilized in the production of specialty chemicals and coatings.

Mechanism of Action

The mechanism of action of 1-Nitro-4-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]benzene is primarily related to its chemical structure. The nitro group can participate in redox reactions, while the perfluorinated alkyl chain imparts unique physical properties such as low surface energy and high thermal stability. These properties enable the compound to interact with various molecular targets and pathways, making it useful in diverse applications.

Comparison with Similar Compounds

Similar Compounds

    1-Nitro-4-[(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)oxy]benzene: Similar structure but with a different length of the perfluorinated chain.

    4-Nitrophenyl perfluorooctyl ether: Another compound with a nitro group and a perfluorinated chain, but with different chain length and properties.

Uniqueness

1-Nitro-4-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]benzene is unique due to its specific chain length, which provides a balance between hydrophobicity and chemical reactivity. This makes it particularly useful in applications where both properties are desired.

Biological Activity

Chemical Structure and Properties

1-Nitro-4-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]benzene features a nitro group (-NO2) attached to a benzene ring that is further substituted with a long perfluorinated alkyl chain. The presence of the nitro group often enhances the compound's reactivity and biological interactions.

Molecular Formula

  • Molecular Formula : C18H10F11N1O2
  • Molecular Weight : Approximately 481.5 g/mol

Anticancer Properties

Research indicates that nitrobenzoate-derived compounds exhibit various biological activities including anticancer effects. For instance, studies have shown that such compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Nitrobenzoate Compound X8

A notable study focused on a related nitrobenzoate compound (X8), which demonstrated significant antiangiogenic properties. In this study:

  • Model Organism : Zebrafish embryos were used to assess vascular development.
  • Findings : X8 treatment resulted in decreased intersegmental vessel (ISV) growth and disrupted endothelial cell migration and proliferation. The compound was found to impair vascular function by disrupting the VEGF/VEGFR2 signaling pathway, suggesting potential for development as an antiangiogenic agent .

Anti-inflammatory Activity

Nitro-substituted compounds have also been reported to exhibit anti-inflammatory effects. These compounds may modulate inflammatory pathways and inhibit the production of pro-inflammatory cytokines.

Antibiotic Properties

Some nitrobenzoate derivatives have shown promise as antibiotic agents. Their ability to disrupt bacterial cell wall synthesis or inhibit bacterial enzymes could be leveraged in developing new antibiotics.

Summary of Biological Activities

Biological ActivityMechanismReferences
AnticancerInhibition of cell proliferation and induction of apoptosis
AntiangiogenicDisruption of VEGF/VEGFR2 signaling
Anti-inflammatoryModulation of inflammatory cytokines
AntibioticDisruption of bacterial cell wall synthesis

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